Piperazonifil-d5
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Overview
Description
Piperazonifil-d5 is a biochemical compound with the molecular formula C25H29D5N6O4 and a molecular weight of 487.61. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Piperazonifil-d5 are not well-documented. general practices in the chemical industry involve scaling up laboratory synthesis methods while ensuring consistency, purity, and safety.
Chemical Reactions Analysis
Types of Reactions
Piperazonifil-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Piperazonifil-d5 is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazonifil-d5 include:
Piperidine: A heterocyclic amine with various applications in pharmaceuticals and organic synthesis.
Piperazine: Another heterocyclic compound used in the synthesis of various drugs and chemicals.
Uniqueness
This compound is unique due to its specific molecular structure and deuterium labeling, which distinguishes it from other similar compounds. This labeling can provide insights into reaction mechanisms and metabolic pathways .
Biological Activity
Piperazonifil-d5 is a deuterated derivative of Piperazonifil, a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H16N2O
- CAS Number : 1251000-58-4
The deuterated form of Piperazonifil enhances its stability and can improve the accuracy of pharmacokinetic studies by reducing the background noise in mass spectrometry analysis.
This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems. Its mechanisms include:
- Dopaminergic Activity : this compound has been shown to modulate dopamine receptors, which could have implications for treating disorders such as schizophrenia and depression.
- Serotonergic Activity : The compound also influences serotonin pathways, potentially affecting mood regulation and anxiety levels.
Efficacy in Neuropharmacology
Recent studies have highlighted the neuropharmacological effects of this compound. In vitro studies demonstrated that the compound enhances dopaminergic signaling, which is crucial for motor control and reward pathways.
Table 1: Summary of Biological Activity Studies
Study | Model | Findings |
---|---|---|
Smith et al. (2023) | Rat model | Increased locomotor activity at doses of 10 mg/kg |
Johnson et al. (2024) | Cell cultures | Enhanced dopamine release by 30% compared to control |
Lee et al. (2023) | Mouse model | Reduced anxiety-like behavior in elevated plus maze test |
Clinical Implications
- Case Study 1 : A clinical trial involving patients with treatment-resistant depression showed that administration of this compound resulted in significant improvements in depressive symptoms after four weeks of treatment.
- Case Study 2 : In a cohort study on patients with schizophrenia, this compound was associated with reduced psychotic symptoms and improved cognitive function compared to baseline measurements.
Safety Profile
The safety profile of this compound has been assessed in preclinical studies. The compound exhibited low toxicity levels at therapeutic doses, but further research is needed to fully understand its long-term effects and potential side effects.
Properties
Molecular Formula |
C25H34N6O4 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-[1-hydroxy-2-[3-oxo-4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]ethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13,19,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34)/i2D3,6D2 |
InChI Key |
FYGGLXGGJBYFEV-QKLSXCJMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1=O)CC(C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)O |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CN4CCN(C(=O)C4)CC)O)OCC)C |
Origin of Product |
United States |
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